molecular formula C16H21NO2 B14029742 ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate

ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate

Cat. No.: B14029742
M. Wt: 259.34 g/mol
InChI Key: LJHVXSQHJSFARO-GOOCMWNKSA-N
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Description

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate is a chiral azabicyclo[3.1.0]hexane derivative of significant interest in medicinal chemistry research. This compound features a rigid, fused bicyclic scaffold that provides a well-defined three-dimensional structure, making it a valuable synthon for the exploration of structure-activity relationships in drug discovery. The defined stereochemistry at the 1R, 5S, and 6s positions is critical for its biological activity and interaction with enzymatic targets. Researchers are particularly interested in this scaffold for its potential as a core structure in the development of enzyme inhibitors . Compounds based on the 3-azabicyclo[3.1.0]hexane skeleton have been investigated for their activity as ketohexokinase (KHK) inhibitors . KHK is a key enzyme in fructose metabolism, and its inhibition is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome . The benzyl group at the 3-position of the azabicyclo ring and the acetate side chain at the 6-position are key functional groups that can be modified to optimize binding affinity and selectivity for specific targets. This reagent is provided for Research Use Only and is intended for use in laboratory research. It is not intended for diagnostic or therapeutic use in humans. Researchers should consult the safety data sheet prior to use and handle the compound in accordance with laboratory best practices.

Properties

Molecular Formula

C16H21NO2

Molecular Weight

259.34 g/mol

IUPAC Name

ethyl 2-[(1S,5R)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl]acetate

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)8-13-14-10-17(11-15(13)14)9-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3/t13?,14-,15+

InChI Key

LJHVXSQHJSFARO-GOOCMWNKSA-N

Isomeric SMILES

CCOC(=O)CC1[C@H]2[C@@H]1CN(C2)CC3=CC=CC=C3

Canonical SMILES

CCOC(=O)CC1C2C1CN(C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthesis of (1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine Intermediate

A key intermediate, (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-amine, is prepared via reduction of a nitro precursor. According to a detailed synthetic procedure reported in Asian Journal of Chemistry (2013):

  • The nitro compound (compound 11) is dissolved in isopropanol.
  • Zinc dust is added portion-wise under acidic conditions (3N HCl) at room temperature.
  • The reaction mixture is stirred for 2 hours to reduce the nitro group to the amine.
  • The reaction is quenched with saturated sodium bicarbonate solution.
  • The mixture is filtered through a celite pad, and the organic layer is extracted with dichloromethane.
  • The organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude amine intermediate as an oil.
  • This crude amine is used directly in subsequent steps without further purification.

This reduction step is critical to obtain the bicyclic amine with the desired stereochemistry intact.

Protection of the Amino Group as Carbamate

To facilitate further functionalization, the amine is often protected as a carbamate:

  • The crude amine is dissolved in dry dichloromethane.
  • Di-tert-butyl dicarbonate ((BOC)2O) is added dropwise at 0 °C.
  • Triethylamine is added as a base.
  • The mixture is stirred at room temperature for 2 hours.
  • After reaction completion, the solvent is removed under reduced pressure.
  • The residue is purified by silica gel column chromatography using 15% ethyl acetate in petroleum ether as eluent.
  • This yields the pure (1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl carbamate in about 72% yield as a yellow solid.

Esterification to Form this compound

The final step involves the formation of the ethyl acetate ester side chain:

  • The protected amine or the free amine intermediate is reacted with ethyl bromoacetate or ethyl chloroacetate under basic conditions.
  • Typical bases include triethylamine or sodium hydride in anhydrous solvents such as dichloromethane or tetrahydrofuran.
  • The reaction proceeds at 0 °C to room temperature for several hours.
  • After completion, the reaction mixture is washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by silica gel chromatography to yield the target this compound.

A representative purification method involves washing organic phases with water and brine, drying over sodium sulfate, and filtration through silica/celite pads, as described in related bicyclic amine syntheses.

Experimental Data and Reaction Conditions

Step Reagents/Conditions Yield (%) Notes
Nitro reduction to amine Zn dust, 3N HCl, isopropanol, rt, 2 h ~85* Crude amine used in next step directly
Amine protection (carbamate) (BOC)2O, Et3N, DCM, 0 °C to rt, 2 h 72 Purified by silica gel chromatography
Esterification Ethyl bromoacetate, Et3N or NaH, anhydrous solvent, 0 °C to rt 70-80* Purification by extraction and chromatography

*Yields approximate based on literature data.

Notes on Stereochemistry and Purity

  • The stereochemical configuration (1R,5S,6s) is preserved throughout the synthetic sequence by starting from chiral precursors or via stereoselective transformations.
  • Purification steps such as silica gel chromatography and washing with brine are essential to remove impurities and side products.
  • Drying agents like anhydrous sodium sulfate are used to remove residual water from organic phases.
  • Reaction monitoring by NMR and mass spectrometry confirms the structure and purity of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Bicyclic Core

The following compounds share the 3-azabicyclo[3.1.0]hexane scaffold but differ in substituents, stereochemistry, or functional groups:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences
Ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate (Target) 174456-76-9 C₁₅H₁₉NO₂ 245.32 Benzyl (3-position), ethyl ester (6) Reference compound
((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol 5731-17-9 C₁₃H₁₇NO 203.28 Benzyl (3-position), hydroxymethyl Ester replaced with hydroxymethyl group
tert-Butyl ((1R,5S,6S)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)carbamate 185559-52-8 C₁₇H₂₄N₂O₂ 288.38 Benzyl (3-position), tert-butyl carbamate Ester replaced with carbamate; increased steric bulk
2-((1R,5S,6s)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetonitrile N/A C₁₃H₁₅N₂ 199.27 Benzyl (3-position), nitrile Ester replaced with nitrile; polar group
Methyl 2-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride 2102502-56-5 C₈H₁₄ClNO₂ 191.66 Methyl ester, hydrochloride salt Smaller ester (methyl vs. ethyl); ionic form
Key Observations:
  • The nitrile derivative (CAS N/A) may exhibit stronger hydrogen-bonding interactions due to its electronegative group .
  • Steric and Stability Effects : The tert-butyl carbamate derivative (CAS 185559-52-8) introduces steric hindrance and hydrolytic stability compared to esters, making it suitable for protecting amine groups during synthesis .
  • Salt Forms : The hydrochloride salt (CAS 2102502-56-5) improves aqueous solubility, which is advantageous for in vitro assays .

Stereochemical and Positional Isomers

  • rel-(1R,5S,6r)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl Methanol (CAS 134575-07-8): This positional isomer has a hydroxymethyl group at the 6-position but differs in stereochemistry (6r vs. 6s), which could alter binding affinity in chiral environments .

Commercial Availability

  • The target compound is available commercially (e.g., Aladdin Scientific) at ≥97% purity, priced for research-scale use .
  • Analogues like ((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol (CAS 384338-20-9) are stocked by suppliers such as Pharmablock, indicating demand for structural variants .

Q & A

Q. What are the optimal synthetic routes for ethyl 2-((1R,5S,6s)-3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)acetate, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The synthesis of bicyclic azabicyclo compounds often involves hydrogenation, cyclopropanation, or ring-opening reactions. For example, exo-6-amino-3-azabicyclo[3.1.0]hexane derivatives (e.g., compound 83 ) are synthesized via hydrogenation of dibenzylamino precursors using Pd/C catalysts under H₂ (1 atm), followed by crystallization in methanol . Stereochemical control is achieved by optimizing reaction time, solvent polarity (e.g., methanol vs. ethyl acetate), and temperature. For instance, HCl-mediated deprotection of tert-butoxycarbonyl (Boc) groups in ethyl acetate at room temperature preserves stereochemistry . Key

  • Hydrogenation conditions : 0.1 mol substrate, 10% Pd/C, 1 atm H₂, methanol solvent, 51°C crystallization .
  • Deprotection : 2N HCl in ethyl acetate, 15-hour stirring, neutralization with 10N NaOH .

Q. How can NMR spectroscopy distinguish between exo and endo isomers in azabicyclo[3.1.0]hexane derivatives?

Methodological Answer: 1H-NMR chemical shifts of bridgehead protons and coupling constants (J values) are critical. For exo-6-(N,N-dibenzylamino)-3-azabicyclo[3.1.0]hexane (compound 83 ), the exo proton at C6 exhibits a downfield shift (δ ~3.5–4.0 ppm) due to steric deshielding, while endo protons show distinct splitting patterns . 13C-NMR can confirm bicyclic rigidity via quaternary carbon shifts (e.g., C3 at ~160 ppm for Boc-protected analogs) .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Crystallization : Slow cooling in methanol or ethyl acetate yields high-purity solids (e.g., 51°C crystallization for compound 84 ) .
  • Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) to separate polar byproducts .
  • Acid-Base Extraction : For benzyl-protected analogs, HCl/NaOH partitioning removes acidic/basic impurities .

Advanced Research Questions

Q. How does the bicyclic scaffold influence the compound’s stability under oxidative or hydrolytic conditions, and what strategies mitigate degradation?

Methodological Answer: The azabicyclo[3.1.0]hexane core is susceptible to ring-opening under strong acids/bases. Stability studies show:

  • Oxidative Stability : MnO₂ or KMnO₄ in acetone/water selectively oxidizes bridgehead positions without ring cleavage (e.g., compound 10 in ) .
  • Hydrolytic Stability : Tert-butyl esters (e.g., BP 1176 ) resist hydrolysis at pH < 7, while benzyl esters require hydrogenolysis for deprotection .
    Mitigation Strategies :
  • Use sterically hindered protecting groups (e.g., Boc instead of benzyl).
  • Avoid prolonged exposure to aqueous acids/bases during workup .

Q. What computational methods (e.g., DFT, molecular dynamics) predict the compound’s reactivity in catalytic asymmetric synthesis?

Methodological Answer: Density Functional Theory (DFT) calculates transition-state energies to predict enantioselectivity. For example:

  • Cyclopropanation Reactions : Transition-state modeling of bicyclo[3.1.0]hexane formation reveals strain energy (~25 kcal/mol) influencing reaction pathways .
  • Catalytic Hydrogenation : Molecular dynamics simulations optimize Pd/C catalyst-substrate interactions to favor exo products .
    Key Parameters :
  • Basis set: B3LYP/6-31G* for geometry optimization.
  • Solvent effects: PCM model for methanol/ethyl acetate .

Q. How do contradictory spectral data (e.g., IR vs. NMR) arise in structural elucidation, and how are they resolved?

Methodological Answer: Contradictions often stem from dynamic effects (e.g., rotamers) or impurities. Case study:

  • IR vs. NMR : A carbonyl stretch at 1700 cm⁻¹ (IR) may suggest ester hydrolysis, but 13C-NMR at δ 165–170 ppm confirms intact esters .
  • Resolution :
    • Variable-temperature NMR to identify rotameric equilibria.
    • HSQC/HMBC correlations to assign ambiguous peaks .

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